Magnesium bromide (triethylsilyl)methanide (1/1/1)
Description
Properties
CAS No. |
917616-85-4 |
|---|---|
Molecular Formula |
C7H17BrMgSi |
Molecular Weight |
233.50 g/mol |
IUPAC Name |
magnesium;triethyl(methanidyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-8(4,6-2)7-3;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
HWSIRSKHOVMXBM-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si]([CH2-])(CC)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bromide (triethylsilyl)methanide (1/1/1) can be synthesized through the reaction of magnesium bromide with triethylsilylmethane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. The stoichiometry of the reactants is crucial, with a 1:1 ratio being commonly employed .
Industrial Production Methods
Industrial production of magnesium bromide (triethylsilyl)methanide (1/1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (triethylsilyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, attacking electrophilic centers in substrates.
Addition reactions: It can add to carbonyl compounds, forming alcohols.
Metal-halogen exchange: It can participate in metal-halogen exchange reactions, particularly with organolithium or organozinc compounds.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (triethylsilyl)methanide (1/1/1) include carbonyl compounds (aldehydes, ketones), halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or toluene, under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving magnesium bromide (triethylsilyl)methanide (1/1/1) include alcohols, substituted alkanes, and various organometallic intermediates. These products are valuable in further synthetic applications and industrial processes.
Scientific Research Applications
Magnesium bromide (triethylsilyl)methanide (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which magnesium bromide (triethylsilyl)methanide (1/1/1) exerts its effects involves the formation of a reactive organomagnesium intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of magnesium bromide (triethylsilyl)methanide with structurally related Grignard reagents:
Reactivity and Selectivity
- Steric Effects : The triethylsilyl group in the target compound imposes greater steric hindrance compared to allyl or vinyl groups. This reduces reaction rates but enhances selectivity in crowded molecular environments, a feature critical for asymmetric synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., dioxolane in C₄H₇BrMgO₂) increase electrophilicity at the magnesium center, while bulky triethylsilyl groups may stabilize the reagent through hyperconjugation .
- Solubility : Most Grignard reagents, including those above, are soluble in ethers (e.g., THF, diethyl ether), but bulky substituents like triethylsilyl may reduce solubility, requiring polar aprotic solvents for optimal reactivity .
Biological Activity
Overview of Magnesium Bromide (Triethylsilyl)methanide
Chemical Structure and Properties
- The compound is a magnesium salt of triethylsilyl methanide, with the general formula represented as .
- It is characterized by the presence of magnesium ions coordinated with bromide and triethylsilyl groups, which may influence its interaction with biological systems.
Antimicrobial Properties
Research into metal complexes has shown that many magnesium-based compounds exhibit antimicrobial properties. While direct studies on magnesium bromide (triethylsilyl)methanide are scarce, we can draw parallels from related magnesium complexes:
- Metal Complexes : Studies have shown that metal (II) complexes, including those with magnesium, can demonstrate varied antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, certain magnesium complexes were tested against strains like E. coli and S. aureus, revealing notable antibacterial effects .
Cytotoxicity and Cellular Interaction
Understanding the cytotoxicity of similar compounds can provide insight into the potential effects of magnesium bromide (triethylsilyl)methanide:
- Cytotoxic Studies : Research has indicated that some organometallic compounds can induce apoptosis in cancer cells. For instance, metal complexes have been shown to interact with cellular pathways leading to cell death in various cancer cell lines .
The biological mechanisms through which metal complexes exert their effects often involve:
- Enzyme Inhibition : Many metal complexes can inhibit enzymes critical for bacterial survival or cancer cell proliferation. This inhibition can occur through the binding of the metal ion to active sites on enzymes or through the generation of reactive oxygen species (ROS) that damage cellular components .
Future Research Directions
Given the potential biological activity of magnesium bromide (triethylsilyl)methanide, future research could focus on:
- In vitro Studies : Conducting comprehensive in vitro assays to evaluate its antibacterial, antifungal, and cytotoxic properties.
- Mechanistic Investigations : Exploring the molecular mechanisms underlying its biological activity, including enzyme interaction studies.
- Clinical Trials : If initial studies show promising results, progressing to preclinical and clinical trials to assess safety and efficacy in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
